![molecular formula C16H15N3OS B2936689 N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide CAS No. 1465377-22-3](/img/structure/B2936689.png)
N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide
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Description
“N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide” is a chemical compound with the molecular formula C16H15N3OS . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide” can be found in databases like PubChem . The molecular weight of the compound is 297.38.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide” can be found in databases like PubChem . The molecular weight of the compound is 297.38.Mechanism of Action
Target of Action
Isoquinoline derivatives have been found to exhibit a wide range of biological activities and are often used in medicinal chemistry . They can interact with various targets, depending on their specific structure and functional groups.
Mode of Action
The mode of action of isoquinoline derivatives can vary greatly. Some isoquinoline derivatives have been found to inhibit certain enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
Isoquinoline derivatives can affect various biochemical pathways. For instance, some isoquinoline derivatives have been found to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration .
Result of Action
The result of the action of isoquinoline derivatives can vary. For example, some isoquinoline derivatives have been found to have anti-inflammatory and anti-migratory activities .
properties
IUPAC Name |
N-(4-cyanothian-4-yl)isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-11-16(6-9-21-10-7-16)19-15(20)14-13-4-2-1-3-12(13)5-8-18-14/h1-5,8H,6-7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJIVDEUSJZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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